molecular formula C16H20N2O3 B076447 N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide CAS No. 10312-36-4

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide

Cat. No. B076447
CAS RN: 10312-36-4
M. Wt: 288.34 g/mol
InChI Key: NCCXKYUWIXTJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, also known as DEIDIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DEIDIB belongs to the class of isoindoline compounds and is a derivative of phthalimide. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has led to its investigation as a potential treatment for various diseases.

Mechanism Of Action

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide works by inhibiting the activity of PDE4, an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide increases the levels of cAMP, which has been shown to have a range of effects on various physiological processes, including inflammation, immune function, and neurotransmitter signaling.

Biochemical And Physiological Effects

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has been studied for its potential use in treating a range of diseases, including neurodegenerative disorders, autoimmune diseases, and inflammatory conditions.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has several advantages as a research tool, including its high degree of purity and its ability to selectively target specific enzymes and receptors in the body. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, including further investigation of its mechanisms of action, its potential therapeutic applications in various diseases, and the development of novel derivatives with improved pharmacological properties. Additionally, there is a need for further studies to evaluate the safety and efficacy of N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide in preclinical and clinical settings.

Synthesis Methods

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with diethylamine, followed by the addition of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide with a high degree of purity.

Scientific Research Applications

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a range of effects on various enzymes and receptors in the body, including modulating the activity of the enzyme phosphodiesterase 4 (PDE4) and the adenosine A2A receptor.

properties

CAS RN

10312-36-4

Product Name

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N,N-diethylbutanamide

InChI

InChI=1S/C16H20N2O3/c1-3-17(4-2)14(19)10-7-11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,3-4,7,10-11H2,1-2H3

InChI Key

NCCXKYUWIXTJAF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Other CAS RN

10312-36-4

synonyms

N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide

Origin of Product

United States

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